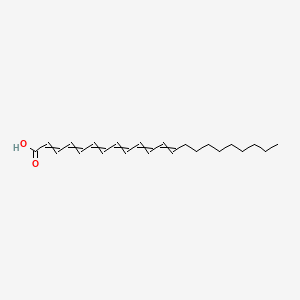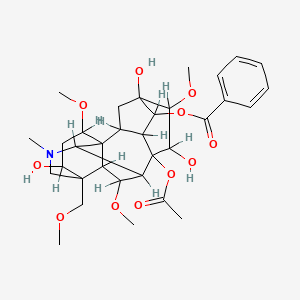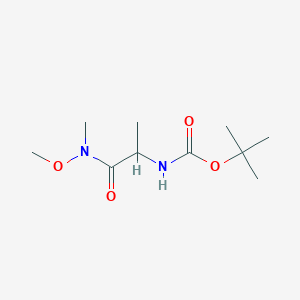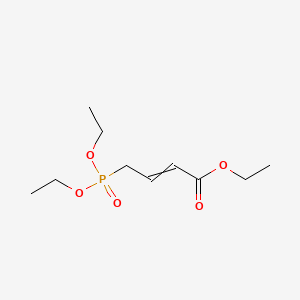
Docosahexenoic acid
Descripción general
Descripción
Docosahexaenoic acid, commonly known as DHA, is an omega-3 polyunsaturated fatty acid that plays a crucial role in maintaining good health and proper functioning of the human body. It is primarily found in high concentrations in fatty fish such as salmon, mackerel, and sardines, as well as in certain types of algae. Docosahexaenoic acid is essential for the development and maintenance of the brain, eyes, and nervous system. It is particularly important during pregnancy and early childhood, supporting the growth and development of the fetal brain and visual system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Docosahexaenoic acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common method involves the use of oleaginous microalgae such as Schizochytrium sp. The process typically involves the extraction of lipids from the microalgae, followed by transesterification to produce docosahexaenoic acid ethyl ester. The reaction mixture contains lipid, ethanol, and sulfuric acid at a ratio of 1:10:0.4 (w/w), and the reaction is performed at 70°C for 2 hours .
Industrial Production Methods
Industrial production of docosahexaenoic acid often involves the use of high-performance liquid chromatography (HPLC) to purify the compound. For example, preparative-scale HPLC can be used to achieve high-purity docosahexaenoic acid ethyl ester (greater than 98%) from microalgae. The process involves optimizing the mobile phase velocity, loading amount, and mobile phase composition to achieve the desired purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Docosahexaenoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. Oxidation reactions are particularly significant due to the presence of multiple double bonds in the molecule, making it susceptible to oxidative degradation.
Common Reagents and Conditions
Common reagents used in the oxidation of docosahexaenoic acid include oxygen and free radicals. The oxidation process can be catalyzed by enzymes such as lipoxygenases. Reduction reactions may involve the use of reducing agents like hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from the oxidation of docosahexaenoic acid include lipid peroxides and aldehydes. These oxidation products can have significant biological effects, including the modulation of inflammation and cell signaling pathways .
Aplicaciones Científicas De Investigación
Docosahexaenoic acid has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of specialized pro-resolving lipid mediators such as resolvins, protectins, and maresins. These mediators play a crucial role in resolving inflammation and promoting tissue repair .
In biology and medicine, docosahexaenoic acid is essential for brain development and cognitive function. It is a major component of brain cell membranes and is crucial for proper neuronal communication. Adequate levels of docosahexaenoic acid in the diet are associated with improved cognitive performance, memory, and learning abilities. Additionally, docosahexaenoic acid has been linked to a reduced risk of age-related cognitive decline, Alzheimer’s disease, and other neurological disorders .
In the industrial sector, docosahexaenoic acid is used in the production of dietary supplements and functional foods. It is also incorporated into infant formulas to support brain and visual development in infants .
Mecanismo De Acción
The mechanism of action of docosahexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. In the nervous system, docosahexaenoic acid is involved in the regulation of neurotransmitter release and signal transduction. It also modulates the activity of ion channels and receptors, contributing to neuronal plasticity and cognitive function .
Docosahexaenoic acid exerts its anti-inflammatory effects by serving as a precursor for the synthesis of specialized pro-resolving lipid mediators. These mediators bind to specific receptors on immune cells, leading to the resolution of inflammation and the promotion of tissue repair .
Comparación Con Compuestos Similares
Docosahexaenoic acid is often compared with other omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and alpha-linolenic acid (ALA). While all three fatty acids have beneficial effects on health, docosahexaenoic acid is unique in its high concentration in the brain and retina, making it particularly important for cognitive and visual functions .
Similar Compounds
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid found in fatty fish, known for its anti-inflammatory properties.
Alpha-linolenic acid (ALA): A plant-based omega-3 fatty acid found in flaxseed, chia seeds, and walnuts, which can be converted to docosahexaenoic acid and eicosapentaenoic acid in the body, albeit at low efficiency
Propiedades
IUPAC Name |
docosa-2,4,6,8,10,12-hexaenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h10-21H,2-9H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSZKTAMJJTWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865186 | |
| Record name | Docosa-2,4,6,8,10,12-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(trifluoromethoxy)benzyl]-1H-indole-3-carboxylic acid](/img/structure/B7979629.png)
![1-[4-(trifluoromethoxy)benzyl]-1H-indole-3-carboxylic acid](/img/structure/B7979631.png)








![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid](/img/structure/B7979710.png)


![Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl], cyclic (3-->5)-disulfide](/img/structure/B7979732.png)
